Iejimalide D free acid
Description
Structure
2D Structure
Properties
CAS No. |
780005-85-8 |
|---|---|
Molecular Formula |
C41H60N2O10S |
Molecular Weight |
773.0 g/mol |
IUPAC Name |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C41H60N2O10S/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1 |
InChI Key |
JDMSJZXIYXZTTL-CLRFZDQZSA-N |
Isomeric SMILES |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
Canonical SMILES |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
Origin of Product |
United States |
Isolation and Biosynthetic Considerations of Iejimalide D
Natural Occurrence and Sources of Iejimalides
The iejimalides, including Iejimalide D, were first discovered and isolated from the marine tunicate Eudistoma cf. rigida. nih.gov Tunicates, often referred to as sea squirts, are sessile filter-feeding animals that are known to produce a wide array of secondary metabolites as a potential defense mechanism. The initial isolation of iejimalides A and B from this Okinawan tunicate revealed a unique 24-membered polyene macrolide structure. nih.gov Subsequent research led to the identification of other members of this family, including Iejimalide D, from the same organism.
While the tunicate is the source from which iejimalides have been physically isolated, there is a growing body of evidence to suggest that the true producers of many complex marine natural products are symbiotic microorganisms. nih.gov Marine cyanobacteria, in particular, are known to possess sophisticated biosynthetic capabilities for producing a diverse range of bioactive compounds, including polyketides and nonribosomal peptides. organic-chemistry.org It is widely hypothesized that a symbiotic relationship exists where microbes residing within the tunicate tissues are responsible for synthesizing these complex molecules, which are then sequestered by the host.
A significant hurdle in the study and development of iejimalides is their extremely low abundance in their natural source. The yield of iejimalides from the wet weight of the tunicate Eudistoma cf. rigida is minuscule, typically in the range of 0.0003% to 0.0006%. nih.gov This natural scarcity poses a major challenge for extensive biological evaluation and preclinical development, making it difficult to obtain sufficient quantities of the pure compounds for in-depth research. This limitation has been a driving force behind efforts to achieve the total chemical synthesis of these molecules. datapdf.com
Biosynthetic Pathways and Precursors of Iejimalide D
The complex structure of Iejimalide D points to a sophisticated enzymatic assembly line for its construction, likely involving a combination of well-understood biosynthetic paradigms.
The prevailing hypothesis for the biosynthesis of iejimalides is that they are the products of a symbiotic microbe living in association with the tunicate host. nih.gov Such marine organism-microbe assemblages are common, with the host providing a protected environment for the microbe, which in turn produces bioactive compounds that may offer a chemical defense for the host. The genetic machinery required for producing such complex macrolides is more characteristic of bacteria, particularly cyanobacteria or actinomycetes, than of the animal host itself. The identification of biosynthetic gene clusters for similar complex molecules in the microbiomes of other marine invertebrates, like sponges, lends strong support to this theory. nih.gov
The molecular architecture of Iejimalide D is characteristic of natural products assembled by large, multifunctional enzymes known as Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS). escholarship.org These enzymatic systems function in a modular fashion, akin to a molecular assembly line.
Polyketide Synthase (PKS): The macrolide core of Iejimalide D is likely constructed by a Type I PKS system. In this process, simple carboxylic acid precursors (e.g., acetate, propionate) are sequentially added to a growing chain, which is covalently tethered to the enzyme complex. Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that dictate the stereochemistry and reduction state of the growing polyketide backbone.
Nonribosomal Peptide Synthetase (NRPS): While the core is polyketide in nature, NRPS systems are often integrated with PKS pathways to incorporate amino acid-derived moieties.
The formation of the large 24-membered macrolide ring is a critical step, typically catalyzed by a thioesterase (TE) domain located at the end of the final PKS module. This domain cleaves the completed polyketide chain from the enzyme and facilitates an intramolecular cyclization to form the characteristic lactone ring of the macrolide. nih.gov
Table 1: Key Enzymes in Macrolide Biosynthesis
| Enzyme/Domain | Function in Iejimalide D Biosynthesis (Proposed) |
| Polyketide Synthase (PKS) | Assembles the carbon backbone of the macrolide ring from simple acyl-CoA precursors. |
| Acyltransferase (AT) | Selects the specific building blocks (extender units) for polyketide chain elongation. |
| Ketosynthase (KS) | Catalyzes the condensation reaction, extending the polyketide chain. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain to the PKS enzyme complex. |
| Thioesterase (TE) | Catalyzes the final release and macrocyclization of the completed polyketide chain to form the lactone ring. |
| Nonribosomal Peptide Synthetase (NRPS) | May be involved in incorporating amino acid-derived components. |
Advanced Chemical Synthesis Strategies for Iejimalide D Free Acid and Analogues
Convergent Total Synthesis Approaches to the Iejimalide Core
Fragment Synthesis and Assembly Methodologies
The total syntheses of iejimalides are characterized by the meticulous construction of key building blocks, each containing a portion of the final molecule's stereochemical and functional group complexity. These fragments are then strategically coupled to assemble the linear precursor for macrocyclization.
In a notable synthesis of Iejimalide B, the molecule was retrosynthetically disconnected into several key fragments. organic-chemistry.org The assembly of these fragments relied on a series of robust and stereoselective coupling reactions. For instance, a Julia-Kocienski olefination was employed to connect two major fragments, demonstrating excellent E:Z selectivity of 25:1 under optimized conditions with LiHMDS in THF. This reaction is crucial for establishing the correct geometry of one of the diene systems within the macrocycle.
The general approach to fragment assembly in iejimalide synthesis involves a carefully orchestrated sequence of modern organic reactions. These include, but are not limited to, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, as well as various olefination reactions. The choice of methodology is dictated by the need for high yields, stereocontrol, and functional group tolerance, given the sensitive nature of the polyene systems. The modularity of this approach is a key advantage, as it allows for the synthesis of diverse analogues by simply modifying the structure of the individual fragments before their assembly. acs.orgacs.org
Table 1: Key Fragments in the Convergent Synthesis of the Iejimalide Core
| Fragment | Key Structural Features | Originating Synthesis Approach |
|---|---|---|
| C1-C11 Fragment | Contains multiple stereocenters and a diene moiety. | Helquist Synthesis |
| C12-C34 Fragment | Incorporates the side chain attachment point and additional stereocenters. | Helquist Synthesis |
| Northern Fragment (e.g., C12-C24) | Features a polyol segment with defined stereochemistry. | Fürstner Synthesis |
| Southern Fragment (e.g., C3-C11) | Contains a diene system and stereogenic centers. | Fürstner Synthesis |
Macrocyclization Techniques in Iejimalide Synthesis
The formation of the 24-membered macrocycle is arguably the most critical and challenging step in the total synthesis of iejimalides. The high degree of unsaturation and conformational flexibility of the linear precursor requires a highly efficient and selective macrocyclization strategy.
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of large rings, and its application to the complex polyunsaturated system of iejimalide was a significant breakthrough. mpg.de The research group of Fürstner successfully employed RCM in their total synthesis of Iejimalide B. organic-chemistry.org Despite the presence of ten double bonds in the cyclization precursor, the use of the second-generation Grubbs catalyst led to a remarkably selective and high-yielding macrocyclization, affording the desired 24-membered ring in a quantitative yield. organic-chemistry.org This success demonstrated the surprising selectivity of the ruthenium catalyst, which preferentially reacted with the two terminal alkenes of the linear precursor, leaving the internal dienes untouched.
The success of RCM in this context is highly dependent on the choice of catalyst and reaction conditions. The robustness and functional group tolerance of the Grubbs II catalyst were instrumental in overcoming the challenge of cyclizing a large, flexible, and highly unsaturated substrate.
Table 2: Application of Ring-Closing Metathesis (RCM) in Iejimalide B Synthesis
| Catalyst | Reaction Conditions | Yield of Macrocycle | Reference |
|---|---|---|---|
| Grubbs II Catalyst | Toluene, reflux | Quantitative | Fürstner et al. |
Prior to the successful application of RCM, more traditional macrolactonization (esterification) strategies were explored. The Yamaguchi macrolactonization, a widely used method for the synthesis of macrolides, was attempted but proved to be inefficient for the iejimalide seco-acid, yielding the desired macrocycle in only about 40%. acs.org In another instance, a first-generation synthesis by the Helquist group reported a difficult macrolactonization that proceeded in no more than 35% yield. nih.gov These low to moderate yields highlighted the need for a more efficient cyclization strategy.
To circumvent the challenges of direct macrolactonization, the Helquist group developed an elegant alternative approach that involved a Keck-type intermolecular esterification to assemble the linear precursor, followed by a highly efficient intramolecular Stille coupling to forge the macrocycle. nih.govnih.gov This palladium-catalyzed macrocyclization proceeded in a remarkable 72% yield, showcasing the power of this alternative ring-closing strategy for complex polyene systems. nih.gov The Shiina macrolactonization has also been applied in the synthesis of Iejimalide B. nih.gov
Table 3: Comparison of Macrocyclization Strategies for the Iejimalide Core
| Macrocyclization Method | Key Reagents/Catalyst | Reported Yield | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | Quantitative | Fürstner et al. organic-chemistry.org |
| Intramolecular Stille Coupling | Pd2(dba)3, Ph3As, DIPEA | 72% | Helquist et al. nih.gov |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | ~40% | Helquist et al. acs.org |
| Difficult Macrolactonization (unspecified) | Not specified | ≤35% | Helquist et al. nih.gov |
Stereochemical Control and Diastereoselective Reactions
The establishment of the correct stereochemistry at the multiple chiral centers of the iejimalide core is a critical aspect of its total synthesis. This is achieved through the use of a variety of diastereoselective reactions, often relying on substrate control or the use of chiral reagents.
A key stereocenter-setting reaction employed in the synthesis of Iejimalide B by the Helquist group is the diastereoselective Marshall propargylation. acs.org This reaction was used to generate two contiguous stereocenters with a good anti/syn selectivity of 5:1. acs.org The stereochemical outcome of this reaction is crucial for defining the three-dimensional structure of a significant portion of the macrocycle.
Another important stereoselective transformation is the Julia-Kocienski olefination, which, as previously mentioned, provides excellent control over the geometry of the newly formed double bond. In the Helquist synthesis, this reaction proceeded with a 25:1 E:Z selectivity, ensuring the correct configuration of the diene system. The ability to control both the stereochemistry of the chiral centers and the geometry of the double bonds is paramount for the successful synthesis of the biologically active natural product.
Development of Synthetic Methodologies for Analogue Generation
A primary motivation for developing a convergent and efficient total synthesis of the iejimalides is the ability to generate a diverse range of structural analogues. acs.orgacs.org Such analogues are invaluable tools for probing the molecular mechanism of action and for identifying compounds with improved therapeutic properties.
The modular nature of the convergent syntheses of iejimalides is ideally suited for analogue generation. By synthesizing modified versions of the key fragments, a wide array of analogues can be accessed from a common late-stage intermediate. For example, modifications to the side chain can be readily achieved by using different amino acid derivatives in the fragment synthesis. acs.org Similarly, alterations to the macrolide core can be accomplished by introducing variations in the fragments that form the 24-membered ring.
The development of flexible synthetic routes allows for the systematic exploration of the structure-activity relationships of the iejimalide family. This includes varying the stereochemistry at different chiral centers, modifying the geometry of the dienes, and altering the nature and length of the side chain. The efficient and adaptable synthetic strategies developed for the iejimalide core pave the way for the discovery of new and more potent therapeutic agents. nih.gov
Strategic Incorporation of Structural Analogues
The synthesis of Iejimalide D free acid and its analogues has been significantly advanced through the adoption of convergent and modular strategies. This approach allows for the independent synthesis of key structural fragments of the molecule, which are then coupled together in the later stages of the synthesis. This method is highly advantageous for the introduction of structural diversity, as modifications can be made to the individual fragments before they are combined to form the final macrolide. acs.org
A key benefit of a convergent synthesis is the ability to prepare a variety of analogues by simply altering one of the building blocks. For instance, different side chains or modified functionalities can be incorporated into one fragment without needing to re-synthesize the entire molecule from the beginning. This modularity is crucial for efficient drug development efforts, as it facilitates the rapid generation of a library of related compounds for biological evaluation. acs.org The convergent fragment strategy has been highlighted as a practical way to incorporate structural analogues into the total synthesis of iejimalides, paving the way for the efficient preparation of novel compounds for further investigation. acs.orgnih.gov
Synthesis of Non-Natural "Iejimalide-like" Compounds for Structure-Activity Relationship Studies
One notable study involved the preparation of analogues with varied peptidic termini to explore their effects on the actin cytoskeleton. nih.gov The findings from these structure-activity relationship (SAR) studies revealed that modifications to the N-terminal portion of the molecule are well-tolerated, without significantly compromising the biological effects on actin depolymerization. nih.gov This suggests that the macrolide core is the primary determinant of this specific activity, while the N-terminal side chain can be modified to potentially fine-tune other properties, such as solubility or cell permeability.
| Modification Area | Types of Analogues Synthesized | Key SAR Findings |
| N-terminal polar head group | Variation of the peptidic terminus | Structural modifications are well-accommodated, with the compounds retaining their capacity to depolymerize the actin cytoskeleton. |
These studies underscore the utility of synthetic chemistry in creating tailored molecules to dissect complex biological processes and to identify new lead compounds for drug development. nih.gov
Optimization of Reaction Protocols for Sensitive Intermediates
The total synthesis of iejimalides is a complex undertaking, largely due to the presence of highly sensitive polyunsaturated intermediates. These molecules are susceptible to degradation under various conditions, including exposure to acid, base, or even gentle heat. nih.gov Consequently, a critical aspect of a successful synthesis is the careful optimization of reaction protocols to handle these delicate intermediates. nih.gov
A significant challenge in earlier synthetic routes was a difficult macrolactonization step, which proceeded in low yield. acs.org To overcome this, an improved strategy was developed involving a Keck-type intermolecular esterification of two major subassemblies, followed by an intramolecular Stille coupling reaction. acs.org This revised approach proved to be remarkably efficient for constructing the macrocycle in a complex, highly functionalized system. acs.org
The intramolecular Stille coupling itself required meticulous optimization. nih.gov Various palladium catalyst systems were evaluated, with a combination of Pd2(dba)3·CHCl3, triphenylarsine (B46628) (Ph3As), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) proving to be the most effective. nih.gov The reaction conditions were fine-tuned to achieve consistently good yields for this challenging transformation. nih.gov
The table below details the optimized conditions for this critical intramolecular Stille coupling reaction.
| Parameter | Optimized Condition | Yield |
| Catalyst System | Pd2(dba)3·CHCl3, Ph3As, DIPEA (1:4:65 ratio) | 60-80% |
| Solvent | DMF | |
| Temperature | 23 °C | |
| Reaction Time | 48 hours |
Structural Elucidation and Configurational Assignment of Iejimalide D Free Acid
Methodological Approaches for Comprehensive Structural Characterization
The comprehensive characterization of Iejimalide D free acid relies on a synergistic combination of spectroscopic methods to decode its molecular architecture and computational tools to predict and confirm its chemical behavior under analytical conditions.
Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecule's mass, atomic connectivity, functional groups, and stereochemistry.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is initially employed to determine its precise molecular weight, which allows for the calculation of its exact elemental formula.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, offering crucial clues about the molecule's substructures. By inducing fragmentation at specific bonds, researchers can piece together the sequence and connectivity of different components, such as the macrolide ring and its side chains. In the context of this compound, MS/MS analysis would be critical for identifying characteristic losses of small molecules (e.g., water, carbon dioxide) and for mapping the core polyene macrolide structure.
Table 1: Illustrative MS/MS Fragmentation Data for a Polyene Macrolide This table represents typical data obtained from MS/MS analysis for structural elucidation purposes.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of a hydroxyl group |
| [M+H]⁺ | [M+H - CO₂]⁺ | 44.00 | Loss from carboxylic acid |
| [M+H]⁺ | Fragment A | - | Cleavage of the macrolide ring |
| [M+H]⁺ | Fragment B | - | Loss of a side chain |
Advanced Spectroscopic Techniques for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. A suite of NMR experiments is required to fully characterize this compound.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms. The chemical shifts of these nuclei are indicative of the functional groups they are part of.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing atomic connectivity.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton.
Detailed analysis of coupling constants in ¹H NMR and through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments allows for the determination of the relative stereochemistry of the molecule's numerous chiral centers.
Table 2: Representative NMR Data for a Complex Macrolide Substructure This table is a hypothetical representation of NMR data used to assign a portion of a molecule's structure.
| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 172.5 | - | H2, H3 | - |
| 2 | 35.1 | 2.5 (dd, 8.1, 4.5) | C1, C3, C4 | H3 |
| 3 | 71.3 | 4.1 (m) | C1, C2, C4, C5 | H2, H4 |
| 4 | 38.2 | 1.8 (m) | C2, C3, C5 | H3, H5 |
| 5 | 130.1 | 5.5 (dt, 15.2, 6.8) | C3, C4, C6, C7 | H4, H6 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at different frequencies, a spectrum is generated that reveals the presence of characteristic functional groups. For this compound, IR spectroscopy would confirm the presence of key functionalities essential to its identity.
Table 3: Expected IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl groups (-OH) |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 3000-2850 | C-H stretch | Aliphatic groups (sp³ C-H) |
| ~1735 | C=O stretch | Ester (lactone) |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1650 | C=C stretch | Alkene |
Computational Chemistry in Structural Elucidation
Alongside experimental techniques, computational chemistry plays a vital role in modern structural elucidation, particularly for complex molecules where spectral data can be ambiguous.
The Universal Fragmentation Model (UFM) is a computational approach based on gas-phase ion chemistry that is capable of predicting the fragmentation pathways of molecules in a tandem mass spectrometer. chemrxiv.orgchemrxiv.org This model is particularly valuable for interpreting complex MS/MS spectra that may involve intricate rearrangement reactions. chemrxiv.orgresearchgate.net
For this compound, the UFM could be used to:
Generate a theoretical MS/MS spectrum based on its proposed structure.
Compare the predicted fragmentation pattern with the experimentally obtained spectrum to add a high degree of confidence to the structural assignment.
Explore and rationalize unexpected or complex fragmentation pathways that are not easily explained by standard fragmentation rules.
By simulating the energetics of various bond cleavages and rearrangements, the UFM can help researchers understand the fundamental chemistry occurring within the mass spectrometer, providing a powerful complementary tool to empirical spectroscopic data. chemrxiv.org
Gas-Phase Structural Determination for Ion Mobility Spectrometry (IMS) Data Interpretation
While specific experimental Ion Mobility Spectrometry (IMS) data for this compound is not extensively available in public literature, the application of this technique to complex macrocycles provides a framework for its potential utility in the structural determination of this compound. IMS separates ions in the gas phase based on their size, shape, and charge. This technique, when coupled with mass spectrometry (IM-MS), can distinguish between different conformational isomers of a molecule—structures with the same mass but different three-dimensional shapes.
For a flexible and complex molecule like this compound, numerous conformations may exist in equilibrium in solution. Upon ionization and transfer to the gas phase, these conformers can be separated by IMS, providing a "conformational map" of the molecule. The arrival time distribution of the ions is related to their rotationally averaged collision cross-section (CCS), a value that reflects the ion's shape.
The interpretation of IMS data for a molecule like this compound would involve the following conceptual steps:
Experimental Measurement: The this compound would be ionized, typically using a soft ionization technique like electrospray ionization (ESI), and introduced into the IMS-MS instrument. The instrument would measure the drift times of the resulting ions, which are then converted to CCS values.
Computational Modeling: A library of candidate structures for this compound would be generated using computational chemistry methods. This would involve exploring the potential energy surface of the molecule to identify low-energy, stable conformations.
CCS Calculation: For each computationally generated conformer, a theoretical CCS value would be calculated.
Comparison and Structural Assignment: The experimentally measured CCS values would be compared with the calculated values for the library of conformers. A match between the experimental and theoretical CCS values would provide strong evidence for the presence of that specific conformation in the gas phase.
This synergistic approach allows for the assignment of specific three-dimensional structures to the signals observed in the IMS experiment, offering a level of structural detail that can be difficult to obtain from other techniques, especially for non-crystalline compounds.
Table 1: Conceptual Application of IMS for Conformational Analysis of this compound
| Step | Description | Expected Outcome |
| 1 | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) analysis | Experimental Collision Cross-Section (CCS) values for different conformers. |
| 2 | Molecular Mechanics and/or Density Functional Theory calculations | A library of low-energy 3D conformers of this compound. |
| 3 | Theoretical CCS calculations for each conformer | A set of predicted CCS values corresponding to the theoretical structures. |
| 4 | Comparison of experimental and theoretical data | Assignment of specific gas-phase conformations to the observed experimental signals. |
Revisions and Refinements in Iejimalide D Structural Assignments
The determination of the precise three-dimensional structure of complex natural products is an iterative process, often involving initial proposals followed by revisions as more data becomes available or as synthetic methodologies allow for the definitive confirmation of a proposed structure.
Historical Context of Stereochemical Revisions
The class of iejimalides, like many other complex macrolides, has a history of structural revision. The initial assignment of the relative and absolute stereochemistry of such molecules is a significant challenge due to the large number of stereocenters and the conformational flexibility of the macrolide ring. Early assignments are typically based on spectroscopic data, primarily NMR, and chemical degradation studies.
However, these methods can sometimes lead to ambiguous or incorrect assignments. For instance, the interpretation of NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements, can be complicated by the presence of multiple conformers in solution. Chemical degradation, while a powerful tool, may not always yield fragments that allow for the unambiguous determination of all stereocenters.
The history of macrolide chemistry is replete with examples where the initially proposed structures were later revised based on more definitive evidence, often from total synthesis. This iterative process of proposal, synthesis, and comparison is a hallmark of natural product chemistry and underscores the difficulty in assigning the correct stereochemistry to these intricate molecules.
Mechanistic Investigations of Iejimalide D Free Acid at the Cellular and Molecular Level
Vacuolar H+-ATPase (V-ATPase) as a Primary Molecular Target
The primary molecular target of the iejimalide family of macrolides is the Vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes. nih.gov This ATP-dependent proton pump is crucial for the acidification of various intracellular organelles, such as lysosomes and endosomes, and in some specialized cells, for the acidification of the extracellular space. nih.gov The potent anti-tumor and anti-osteoporotic activities of iejimalides are attributed to their inhibition of this essential enzyme. tandfonline.comnih.gov
Iejimalides have been identified as potent inhibitors of V-ATPase. tandfonline.com Studies on partially purified yeast V-ATPase have demonstrated dose-dependent inhibition by iejimalides A and B, with IC50 values in the nanomolar range. tandfonline.com
| Compound | Target | IC50 (nM) |
| Iejimalide A | Yeast V-ATPase | 71.1 |
| Iejimalide B | Yeast V-ATPase | 95.0 |
This table presents the half-maximal inhibitory concentration (IC50) values of Iejimalide A and B against yeast V-ATPase. tandfonline.com
Research has shown that iejimalides act as irreversible inhibitors of V-ATPase. nih.govtandfonline.com This irreversible inhibition leads to a sustained blockade of the enzyme's proton-pumping activity. tandfonline.com The precise molecular mechanism underlying this irreversible binding has not been fully elucidated for the iejimalide family. However, this characteristic distinguishes them as potent and long-acting inhibitors of V-ATPase function.
Iejimalides belong to the growing class of macrolide V-ATPase inhibitors, which includes the well-studied compounds bafilomycin A1 and concanamycin (B1236758) A. nih.gov While all these compounds target the V-ATPase, there are subtle differences in their chemical structures that may influence their specific interactions with the enzyme.
As previously mentioned, the resistance of bafilomycin-resistant yeast mutants to iejimalides suggests a shared or overlapping binding site on the V-ATPase enzyme. tandfonline.comnih.gov This indicates a similar mechanism of action at the molecular level, likely involving the disruption of proton translocation through the Vo domain. nih.govnih.gov Both bafilomycins and concanamycins are known to bind to the c-subunit of the Vo domain, and it is inferred that iejimalides interact with the enzyme in a comparable manner. tandfonline.comnih.govnih.gov
Downstream Cellular Pathways and Biological Consequences of V-ATPase Inhibition
The inhibition of V-ATPase by iejimalides triggers a cascade of downstream cellular events, stemming from the disruption of proton gradients and the subsequent impact on pH homeostasis and cellular signaling.
V-ATPases play a critical role in maintaining the acidic environment of intracellular organelles, particularly lysosomes. nih.govnih.gov The inhibition of V-ATPase by iejimalides leads to a neutralization of the pH within these acidic organelles. nih.gov Studies on iejimalides A and B have demonstrated their ability to neutralize the pH of lysosomes in cancer cells. nih.gov This disruption of the lysosomal pH can have profound effects on cellular processes that are dependent on an acidic lysosomal environment, such as protein degradation and receptor recycling. nih.gov Interestingly, while lysosomal pH is neutralized, studies on iejimalides A and B have shown that this does not necessarily lead to a significant acidification of the cytoplasm. nih.gov
A significant consequence of V-ATPase inhibition by iejimalides is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govacs.org The precise pathways leading to ROS production following iejimalide treatment are still under investigation. However, it is known that the disruption of normal cellular processes, including mitochondrial function, can lead to an increase in ROS. nih.gov The apoptotic effects of iejimalides A and B in MCF-7 breast cancer cells have been shown to occur through a mechanism involving oxidative stress and mitochondrial depolarization. nih.gov This suggests a link between V-ATPase inhibition, mitochondrial dysfunction, and the subsequent generation of ROS, which ultimately contributes to the cytotoxic effects of these compounds. nih.gov
Apoptotic Cascade Activation in Cellular Systems
The potent cytotoxic effects of the iejimalide family of compounds, including Iejimalide D, are indicative of their ability to induce programmed cell death, or apoptosis. While specific studies detailing the complete apoptotic cascade initiated by Iejimalide D free acid are limited, the induction of apoptosis is a fundamental mechanism for many potent antitumor agents. Apoptosis proceeds through highly regulated intrinsic and extrinsic pathways, which converge on the activation of a cascade of enzymes called caspases. nih.gov
The intrinsic, or mitochondrial, pathway is typically activated by cellular stress. cellsignal.com This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apoptotic protease activating factor-1 (Apaf-1) to create the apoptosome. wikipedia.org This structure recruits and activates the initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, to dismantle the cell. nih.govwikipedia.org The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8, which can also activate caspase-3. cellsignal.combio-rad-antibodies.com Given that V-ATPase inhibition by iejimalides causes significant cellular stress through the disruption of pH homeostasis, it is plausible that the apoptotic cascade is initiated primarily through the intrinsic pathway. nih.gov
Activation of Apoptosis-Related Enzymes
The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. nih.gov Caspase-3 is a key executioner caspase, which, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. nih.govillinois.edu The activation of caspase-3 is a central convergence point for both the intrinsic and extrinsic apoptotic pathways. wikipedia.org
While the potent cytotoxic and antitumor activities of Iejimalide D strongly suggest the induction of apoptosis, direct experimental data quantifying the specific up-regulation of caspase-3 activity following treatment with this compound is not detailed in the available literature. nih.gov However, the induction of apoptosis by a cytotoxic agent is mechanistically linked to the activation of the caspase cascade. nih.gov Therefore, it is highly probable that the apoptotic cell death induced by Iejimalide D involves the proteolytic activation of pro-caspase-3 into its active form, which then executes the final stages of cell death.
| Enzyme | Role in Apoptosis | Predicted Role in Iejimalide D-induced Cell Death |
|---|---|---|
| Caspase-3 | Key "executioner" caspase. | Likely activated downstream of V-ATPase inhibition and cellular stress. |
| Cleaves critical cellular proteins (e.g., PARP, lamins). | Responsible for executing the final stages of cell dismantling. | |
| Leads to DNA fragmentation and formation of apoptotic bodies. | Mediates the morphological changes characteristic of apoptosis. |
Preclinical Research Trajectories and Potential Therapeutic Applications of Iejimalide D Free Acid
Exploration of Iejimalide D Free Acid as a Probe Molecule in Chemical Biology
The Iejimalide family of compounds, due to their potent and specific inhibition of vacuolar H+-ATPase (V-ATPase), are considered a valuable new class of probe molecules for chemical biology. V-ATPases are fundamental enzymes responsible for acidifying intracellular compartments and are involved in a myriad of cellular processes. As specific inhibitors, Iejimalides can be utilized to dissect the roles of V-ATPase in various physiological and pathological contexts.
Advanced Preclinical Studies in Cancer Research Models
The anticancer potential of the Iejimalide family is a primary focus of the research into these compounds. Their mechanism of action, centered on V-ATPase inhibition, is a promising strategy for cancer therapy as it targets a process often dysregulated in tumor cells.
Inhibition of Cellular Proliferation in Tumor Cell Lines
Iejimalides have demonstrated cytostatic and cytotoxic effects against a wide array of cancer cells at low nanomolar concentrations nih.gov. For instance, Iejimalide C has been shown to inhibit the growth of HeLa cells with an IC50 value of 107.8 nM, while Iejimalide B is even more potent with an IC50 of 2.7 nM in the same cell line. science.gov
However, a comprehensive data set detailing the IC50 values of this compound across a range of human tumor cell lines is not available in the reviewed scientific literature. To fulfill the requirement for a data table, hypothetical data would have to be presented, which would not be scientifically accurate. Therefore, a data table for this compound cannot be provided at this time.
Anti-Osteoclast Activity through V-ATPase Inhibition
Research has clearly established that Iejimalides exhibit potent anti-osteoclast activity by inhibiting V-ATPase. nih.gov Osteoclasts are cells responsible for bone resorption, a process that is highly dependent on the acidification of the resorption lacunae by V-ATPases. By inhibiting this proton pump, Iejimalides disrupt the acidic microenvironment required for the dissolution of bone mineral and the degradation of the bone matrix. This mechanism suggests a potential therapeutic application for Iejimalides in the treatment of bone diseases characterized by excessive bone resorption, such as osteoporosis.
Potential for Novel Cancer Therapy Modalities
The inhibition of V-ATPase by compounds like this compound presents several avenues for the development of novel cancer therapies. V-ATPase is implicated in multiple aspects of cancer progression, including tumor growth, invasion, metastasis, and drug resistance.
One promising modality is the potential to overcome multi-drug resistance (MDR) in cancer cells. Many conventional chemotherapeutic drugs are weak bases that become protonated and sequestered in acidic organelles, reducing their efficacy. By inhibiting V-ATPase, Iejimalides can disrupt this acidic environment, potentially increasing the intracellular concentration and effectiveness of other anticancer drugs. Furthermore, the acidic tumor microenvironment, partly maintained by V-ATPase activity, is known to promote tumor invasion and metastasis. Targeting V-ATPase could therefore represent a strategy to inhibit these processes.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Function
Understanding the structure-activity relationship (SAR) of a compound is crucial for optimizing its biological function and developing more potent and selective derivatives.
Impact of Peptidic Terminus Modifications on Biological Activity
For the Iejimalide family, the peptidic terminus has been identified as a region where structural modifications can be made. While specific SAR studies focusing on the peptidic terminus of this compound are not detailed in the available literature, general principles of peptide and natural product chemistry suggest that modifications in this region could significantly influence the compound's properties. Alterations to the amino acid sequence, stereochemistry, or the addition of various functional groups at the N-terminus could impact factors such as cell permeability, metabolic stability, and target binding affinity. For example, the introduction of non-natural amino acids or cyclization of the peptide chain are common strategies to enhance the proteolytic resistance and bioavailability of peptide-based molecules. A systematic exploration of such modifications on the peptidic terminus of this compound would be a critical step in the development of analogues with improved therapeutic potential.
Q & A
Q. How should researchers address batch-to-batch variability in this compound during preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
